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Compound of Interest

Compound Name:
1-Acetylpiperidine-4-

carbohydrazide

Cat. No.: B1331146 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-
Acetylpiperidine-4-carbohydrazide, a key heterocyclic compound with potential applications

in medicinal chemistry and drug development. A thorough understanding of its structural

features, elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is crucial for its

characterization, quality control, and further derivatization.

Molecular Structure and Spectroscopic Correlation
1-Acetylpiperidine-4-carbohydrazide is a derivative of piperidine, featuring an acetyl group at

the nitrogen atom (N1) and a carbohydrazide functional group at the C4 position. The

molecular formula is C8H15N3O2 and the molecular weight is 185.22 g/mol . The structural

complexity, arising from the piperidine ring conformation and the presence of multiple functional

groups, gives rise to a unique spectroscopic fingerprint.

Spectroscopic Data Summary
While comprehensive, experimentally validated spectroscopic data for 1-Acetylpiperidine-4-
carbohydrazide is not readily available in public databases, we can predict the expected

spectral characteristics based on the analysis of structurally related compounds, such as 1-
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acetylpiperidine and 1-acetylpiperidine-4-carboxylic acid. The following tables summarize the

anticipated quantitative data.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 8.0 - 9.0 Singlet (broad) 1H -NH (hydrazide)

~ 4.5 - 5.0 Singlet (broad) 2H -NH₂ (hydrazide)

~ 3.5 - 4.2 Multiplet 2H

H-2eq, H-6eq

(axial/equatorial

splitting)

~ 2.8 - 3.2 Multiplet 2H H-2ax, H-6ax

~ 2.5 Multiplet 1H H-4

~ 2.1 Singlet 3H -C(O)CH₃

~ 1.5 - 2.0 Multiplet 4H H-3, H-5

Note: The exact chemical shifts and multiplicities are dependent on the solvent used and the

conformational dynamics of the piperidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 175 -C(O)NHNH₂ (hydrazide carbonyl)

~ 170 -N-C(O)CH₃ (amide carbonyl)

~ 45 - 50 C-2, C-6

~ 40 C-4

~ 25 - 30 C-3, C-5

~ 21 -C(O)CH₃
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Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

3300 - 3400 Strong, broad N-H stretching (hydrazide)

2950 - 2850 Medium C-H stretching (aliphatic)

1680 - 1700 Strong
C=O stretching (hydrazide

carbonyl)

1630 - 1650 Strong
C=O stretching (amide

carbonyl)

1500 - 1550 Medium N-H bending

1400 - 1450 Medium C-H bending

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

185 [M]⁺ (Molecular ion)

142 [M - C(O)CH₃]⁺

127 [M - NHNH₂C(O)]⁺

84 [Piperidine ring fragment]⁺

43 [CH₃CO]⁺

Experimental Protocols
Standard protocols for obtaining high-quality spectroscopic data for 1-Acetylpiperidine-4-
carbohydrazide are outlined below.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can

influence chemical shifts, particularly of exchangeable protons.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

Solvent peaks can be used for referencing.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs) to obtain the final spectra.

IR Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Ionization Method:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and

thermally labile compounds, which is likely more appropriate for this molecule.

Instrumentation: A mass spectrometer equipped with a suitable ion source and mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Analytical Workflows
General Spectroscopic Analysis Workflow
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Predicted Mass Spectrometry Fragmentation Pathway
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[M]⁺
m/z = 185

[M - C(O)CH₃]⁺
m/z = 142

- C₂H₃O

[M - NHNH₂C(O)]⁺
m/z = 127

- CH₃N₂O

[CH₃CO]⁺
m/z = 43

- C₆H₁₂N₂O

[Piperidine Ring Fragment]⁺
m/z = 84

- C₂H₃O

Click to download full resolution via product page

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

This guide provides a foundational understanding of the spectroscopic analysis of 1-
Acetylpiperidine-4-carbohydrazide. Experimental validation of the predicted data is essential

for definitive structural confirmation and for establishing a reliable analytical profile for this

compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-Acetylpiperidine-4-
carbohydrazide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331146#1-acetylpiperidine-4-carbohydrazide-
spectroscopic-analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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